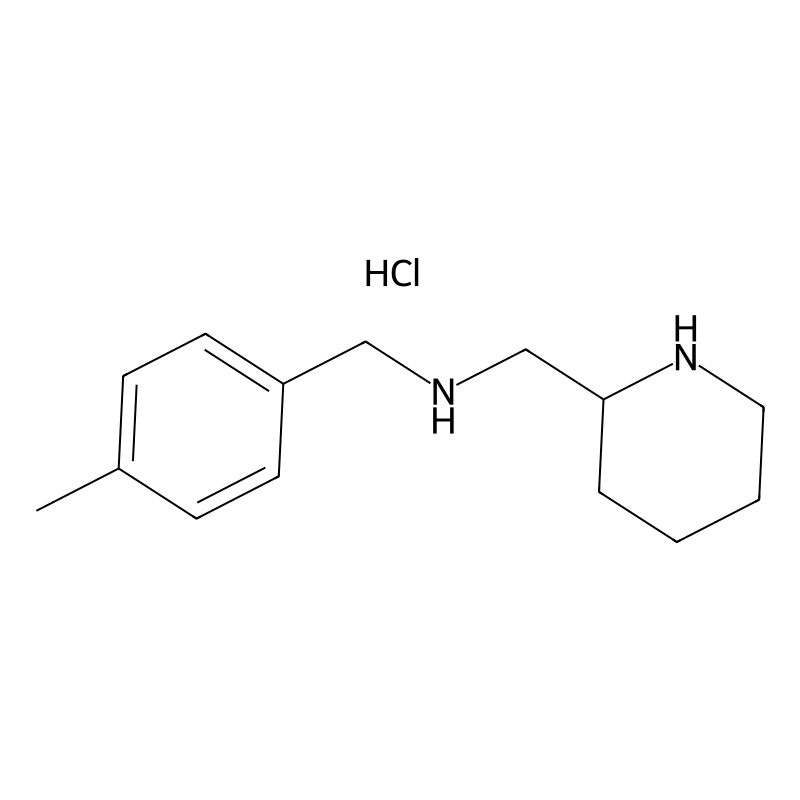

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which consists of a piperidine ring attached to a methanamine moiety and a 4-methylbenzyl group. Its molecular formula is C₁₄H₂₃ClN₂, with a molecular weight of approximately 254.80 g/mol . This compound is primarily utilized in research and development settings, particularly in pharmacological studies.

- Alkylation: The piperidine nitrogen can be alkylated with different electrophiles to yield derivatives.

- Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

- Reduction: The compound may be reduced to secondary or tertiary amines depending on the conditions used.

These reactions are significant for synthesizing analogs that may exhibit different biological activities.

Synthesis of N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride typically involves:

- Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.

- Introduction of the 4-Methylbenzyl Group: This can be achieved via nucleophilic substitution reactions where 4-methylbenzyl bromide reacts with the piperidine derivative.

- Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These methods can vary based on specific laboratory protocols and available reagents.

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is mainly used in:

- Pharmaceutical Research: As a lead compound for developing new antidepressants or anxiolytics.

- Chemical Biology: To study receptor interactions and signaling pathways related to neurotransmission.

- Synthetic Chemistry: As an intermediate in synthesizing other complex organic molecules.

Interaction studies involving N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride focus on its binding affinity to various receptors. Preliminary data suggest that it may exhibit selective binding properties, particularly towards serotonin receptors. These interactions are crucial for understanding its potential therapeutic effects and side effects.

Several compounds share structural similarities with N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride | Similar piperidine structure but different positioning | Exhibits biased agonism towards serotonin receptors |

| 1-Piperidin-2-ylmethanamine | Lacks the aromatic methyl group | Simpler structure, potentially different activity |

| N-Benzyl-piperidin-2-ylmethanamine | Benzyl group instead of 4-methylbenzyl | May have distinct pharmacological profiles |

These compounds illustrate the diversity within the piperidine class and highlight how slight modifications can lead to significant differences in biological activity and receptor interactions.

Starting materials and reagent selection

The synthesis of N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride requires careful selection of starting materials and reagents to achieve optimal yields and product purity. The primary synthetic approach involves the nucleophilic substitution reaction between 4-methylbenzyl chloride and piperidine derivatives [2].

Primary Starting Materials

The most commonly employed starting material is 4-methylbenzyl chloride, which serves as the electrophilic alkylating agent . This benzyl halide is preferred due to its enhanced reactivity compared to other alkyl halides, arising from the resonance stabilization of the benzyl carbocation intermediate formed during the substitution reaction [4] [5]. The 4-methyl substituent on the benzene ring provides electron-donating effects that further activate the benzyl position for nucleophilic attack [6].

Piperidine serves as the nucleophilic component, specifically the piperidin-2-yl derivative that contains the methanamine functionality [7] . The selection of the appropriate piperidine derivative is crucial, as the substitution pattern affects both reactivity and regioselectivity [9] [10].

Reagent Selection Criteria

Base selection plays a critical role in the success of the alkylation reaction. Potassium carbonate emerges as the preferred base due to its moderate basicity and excellent solubility characteristics in polar aprotic solvents [11] [12]. The base functions to deprotonate the piperidine nitrogen, generating the nucleophilic piperidide anion that attacks the benzyl chloride [13] [14]. Alternative bases such as sodium hydroxide can be employed under reflux conditions, though yields may vary depending on reaction parameters [15].

Potassium iodide serves as an important additive that enhances reaction rates through the Finkelstein reaction mechanism, converting the less reactive chloride leaving group to the more labile iodide [16] [17]. This halogen exchange significantly improves the kinetics of the nucleophilic substitution process [18].

Solvent System Optimization

The choice of solvent system dramatically influences reaction outcomes. Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and acetone are preferred due to their ability to solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilicity [19] [13]. These solvents also provide adequate solubility for both organic reactants and inorganic bases [12].

Reaction parameters and optimization

Temperature Control and Optimization

Temperature optimization represents a critical parameter for maximizing yield while minimizing side reactions. Laboratory-scale syntheses typically operate within the range of 60-100°C, with optimal conditions generally observed between 80-90°C [20] [21]. At temperatures below 60°C, reaction rates become prohibitively slow, while temperatures exceeding 100°C can lead to increased formation of undesired byproducts through competing elimination reactions [20].

The thermal chlorination kinetics studies demonstrate that benzyl chloride reactions follow first-order kinetics with respect to the organic substrate when chlorine concentration is maintained constant [20]. The rate expression follows the relationship: d[RCl]/dt = k[RCl]^0.4, where k = 6.54 × 10^-2 m³/(kmol·s) at optimal conditions [20].

Pressure Considerations

Most laboratory-scale syntheses proceed effectively under atmospheric pressure conditions [22] [23]. However, for volatile reactants or when employing elevated temperatures, slight positive pressure may be maintained to prevent solvent loss and ensure consistent reaction conditions [24] [20].

Reaction Time Optimization

Typical reaction times range from 4-8 hours for complete conversion [17] . Continuous monitoring through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables precise determination of reaction completion [26] [24]. Extended reaction times beyond optimal conversion may lead to degradation products or secondary alkylation reactions [27].

Stoichiometric Optimization

Optimal stoichiometry typically involves 1.0 equivalent of the piperidine derivative, 1.1-1.5 equivalents of 4-methylbenzyl chloride, and 2.0-3.0 equivalents of base [16] [17]. Excess alkylating agent compensates for competing hydrolysis reactions, while excess base ensures complete deprotonation of the amine nucleophile [13].

Industrial production approaches

Continuous Flow Synthesis

Industrial production of N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride increasingly relies on continuous flow reactor technology to achieve consistent product quality and enhanced process control [28]. These systems provide superior heat transfer characteristics, precise residence time control, and reduced batch-to-batch variability compared to traditional batch processes [29] [30].

Continuous flow reactors operate at elevated temperatures (80-120°C) and pressures (1-3 atm) with automated control systems that monitor temperature, pressure, and reactant concentrations in real-time [20]. The use of continuous flow enables optimization of reaction parameters through systematic variation of flow rates, temperature profiles, and mixing characteristics [28] [31].

Scale-up Considerations

The transition from laboratory to industrial scale requires careful consideration of heat transfer limitations, mixing efficiency, and safety parameters [21] [29]. Industrial reactors incorporate advanced heat exchanger designs to manage the exothermic nature of the alkylation reaction, preventing hot spot formation that could lead to product decomposition or safety hazards [30] [31].

Process Intensification Strategies

Modern industrial approaches employ process intensification techniques including microreactor technology, enhanced mixing systems, and integrated reaction-separation processes [32] [31]. These technologies enable higher productivity per unit volume while reducing energy consumption and waste generation [33] [34].

Green chemistry adaptations for synthesis

Sustainable Solvent Systems

Green chemistry approaches emphasize the replacement of traditional organic solvents with more environmentally benign alternatives [35] [34]. Water-based reaction systems represent a significant advancement, enabling the synthesis of piperidine derivatives under aqueous conditions with minimal environmental impact [19] [36].

Recent developments demonstrate successful reductive amination using formaldehyde in aqueous systems, eliminating the need for anhydrous conditions and toxic organic solvents [19] [36]. These aqueous methods proceed at moderate temperatures (70-90°C) and achieve comparable yields to traditional organic solvent systems [36].

Biocatalytic Approaches

Enzymatic synthesis routes using engineered transaminases and amine dehydrogenases offer highly selective and environmentally friendly alternatives to traditional chemical methods [37]. These biocatalytic processes operate under mild conditions (ambient temperature and pressure) in aqueous media, generating minimal waste streams [37].

Protein engineering has enabled the development of enzyme variants capable of accepting bulky aromatic substrates, including benzyl-substituted compounds [37]. Cascade reactions combining multiple enzymes provide single-pot syntheses with excellent atom economy [37].

Green Catalysis Systems

The implementation of heterogeneous catalysts enables easier product separation and catalyst recovery [33]. Supported metal catalysts, particularly rhodium-rhenium oxide systems, demonstrate exceptional activity for hydrogenolysis reactions relevant to piperidine synthesis [33].

These catalytic systems achieve yields exceeding 90% under relatively mild conditions (200°C, 2.0 MPa H₂) using water as the sole solvent [33]. The heterogeneous nature of these catalysts facilitates separation and recycling, reducing overall process costs and environmental impact [33].

Purification techniques and quality control

Chromatographic Purification Methods

Column chromatography remains the most versatile purification technique for laboratory-scale synthesis, providing excellent separation efficiency and product purity [26] [38]. Silica gel chromatography using ethyl acetate/hexane gradient elution typically achieves purities of 95-98% [16] [26].

High-performance liquid chromatography offers superior resolution for analytical and preparative applications [39] [26]. Reversed-phase C18 columns with water/acetonitrile mobile phases provide baseline separation of the target compound from synthetic impurities [26] [24].

Crystallization and Salt Formation

The formation of the hydrochloride salt represents the preferred purification and stabilization strategy for pharmaceutical applications [2] . Treatment with hydrochloric acid in ethanol followed by recrystallization yields highly pure products (98-99%) suitable for biological testing [16] .

Crystallization parameters including temperature, solvent composition, and cooling rate significantly influence crystal morphology and purity [24] [40]. Controlled crystallization from methanol or ethanol provides consistent particle size distribution and improved handling characteristics [15].

Quality Control Methodologies

Analytical validation encompasses multiple techniques to ensure product identity, purity, and stability [39] [26]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry enables detection of trace impurities [2] [39].

Liquid chromatography-mass spectrometry methods achieve detection limits below 0.01 μg/mL, enabling quantification of potential genotoxic impurities that may be present in synthetic products [39]. These analytical methods are essential for regulatory compliance in pharmaceutical applications [39].

Yield optimization strategies

Multi-parameter Optimization

Systematic optimization employs design of experiments methodologies to identify optimal reaction conditions while minimizing the number of experimental trials [28] [32]. Response surface methodology enables simultaneous optimization of multiple variables including temperature, time, stoichiometry, and solvent composition [29] [41].

Statistical analysis of experimental data reveals significant interactions between variables that may not be apparent through single-variable optimization approaches [32] [29]. These interactions often provide insights into reaction mechanisms and enable prediction of optimal conditions for scale-up [31].

Process Analytical Technology

Real-time monitoring using process analytical technology enables dynamic optimization of reaction conditions based on measured conversion and selectivity [28] [30]. In-line spectroscopic methods including near-infrared and Raman spectroscopy provide continuous feedback for process control [29].

Automated sampling and analysis systems enable rapid response to process deviations, maintaining optimal reaction conditions throughout the synthesis campaign [32] [31]. These technologies are particularly valuable for continuous manufacturing processes where traditional offline analysis may introduce significant delays [28].

Kinetic Modeling and Optimization

Mathematical modeling of reaction kinetics enables prediction of optimal operating conditions and identification of rate-limiting steps [20] [42]. Kinetic models incorporate effects of temperature, concentration, and mixing on reaction rates and selectivity [20] [27].

Advanced modeling approaches include computational fluid dynamics simulations that predict local concentration and temperature profiles within reactors [29]. These models guide reactor design optimization and scale-up strategies for industrial implementation [30] [31].